Cas no 1024858-08-9 ((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile structure
1024858-08-9 structure
Product name:(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
CAS No:1024858-08-9
MF:C19H13Cl2N3O2S
Molecular Weight:418.296420812607
MDL:MFCD03410336
CID:5214938

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
    • MDL: MFCD03410336
    • インチ: 1S/C19H13Cl2N3O2S/c1-12-8-18(15-4-2-3-5-17(15)24-12)23-11-14(10-22)27(25,26)19-7-6-13(20)9-16(19)21/h2-9,11H,1H3,(H,23,24)/b14-11-
    • InChIKey: GQCHWDGTUVBMTP-KAMYIIQDSA-N
    • SMILES: C(#N)/C(/S(C1=CC=C(Cl)C=C1Cl)(=O)=O)=C/NC1=C2C(=NC(C)=C1)C=CC=C2

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB161341-5 g
2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1024858-08-9
5 g
€377.50 2023-07-20
Key Organics Ltd
MS-9867-20MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-9867-100MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
100mg
£146.00 2025-02-08
abcr
AB161341-10 g
2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1024858-08-9
10 g
€482.50 2023-07-20
abcr
AB161341-10g
2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; .
1024858-08-9
10g
€482.50 2024-06-10
Key Organics Ltd
MS-9867-1MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
1mg
£37.00 2025-02-08
abcr
AB161341-1 g
2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1024858-08-9
1 g
€211.30 2023-07-20
Key Organics Ltd
MS-9867-50MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-9867-5MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-9867-10MG
(2Z)-2-(2,4-dichlorobenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1024858-08-9 >90%
10mg
£63.00 2025-02-08

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile 関連文献

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrileに関する追加情報

Introduction to (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile (CAS No. 1024858-08-9)

The compound (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, identified by its CAS number 1024858-08-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The synthesis and characterization of this compound involve intricate organic reactions and advanced spectroscopic techniques, underscoring its importance in the development of novel therapeutic agents.

At the core of this compound's structure lies a sulfonyl group attached to a prop-2-enenitrile moiety, which is further functionalized with an amino group linked to a 2-methylquinolin-4-yl substituent. This unique arrangement of functional groups not only imparts distinct chemical properties but also opens up possibilities for diverse biological activities. The presence of the 2,4-dichlorophenyl group enhances the compound's lipophilicity, making it more soluble in lipid-based environments and facilitating its interaction with biological targets.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The quinoline scaffold, particularly when modified with additional functional groups, has shown promise in targeting various diseases, including cancer and infectious disorders. The incorporation of a 2-methylquinolin-4-yl moiety in (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile suggests potential applications in modulating enzyme activity and receptor binding, which are crucial for therapeutic intervention.

The synthesis of this compound involves multiple steps, including condensation reactions, sulfonylation, and nucleophilic substitution. Each step must be carefully controlled to ensure high yield and purity. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product. These methodologies are essential for maintaining the integrity of the compound throughout its synthesis and characterization.

In terms of biological activity, preliminary studies have indicated that (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents that target specific enzymatic pathways without causing systemic side effects. The compound's ability to interact with these enzymes may pave the way for new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the structural features of this compound make it a valuable candidate for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. Such modifications are crucial for improving drug efficacy and reducing potential toxicity. The versatility of this molecular framework allows for extensive exploration in drug design and development.

The role of computational chemistry in understanding the behavior of complex molecules like (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile cannot be overstated. Molecular modeling techniques provide insights into how the compound interacts with biological targets at the molecular level. These insights are invaluable for guiding experimental design and predicting potential drug-like properties such as solubility, permeability, and metabolic stability. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

Future research directions may include exploring the compound's potential in combination therapies. By pairing it with other drugs that target different aspects of a disease pathway, researchers can achieve synergistic effects that enhance treatment outcomes. Additionally, investigating its mechanism of action will provide a deeper understanding of how it interacts with biological systems and identify potential off-target effects that need to be addressed.

In conclusion, (Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile (CAS No. 1024858-08-9) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and preliminary biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapies that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1024858-08-9)(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
A1098467
Purity:99%/99%
はかる:5g/10g
Price ($):224.0/286.0